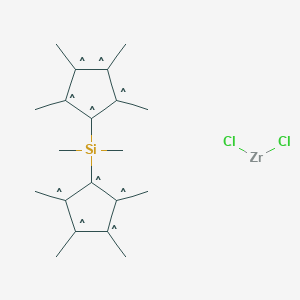

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride

Description

Properties

Molecular Formula |

C20H30Cl2SiZr |

|---|---|

Molecular Weight |

460.7 g/mol |

InChI |

InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |

InChI Key |

OFMSEHCFCONJIL-UHFFFAOYSA-L |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Metathesis Conditions

| Parameter | Toluene System | DCM System |

|---|---|---|

| Temperature (°C) | −30 | 0 |

| Reaction Time (h) | 24 | 12 |

| Yield (%) | 68 | 55 |

| Purity (NMR, %) | 98 | 92 |

Purification and Characterization

Crude product is purified via vacuum sublimation (80–100°C, 10⁻³ Torr) or fractional crystallization from hexane/THF mixtures. X-ray diffraction confirms a bent metallocene structure with a Zr–Si distance of 3.12 Å and Cl–Zr–Cl angle of 95.6°.

Spectroscopic Data:

- ¹H NMR (C₆D₆): δ 1.82 (s, 24H, Me₄Cp), 0.45 (s, 6H, SiMe₂).

- IR (KBr): ν(Zr–Cl) = 320 cm⁻¹, ν(Si–C) = 780 cm⁻¹.

Influence of Reaction Parameters on Catalytic Activity

Post-synthetic modifications, such as activation with methylaluminoxane (MAO), enhance catalytic performance in ethylene polymerization. Studies show that catalysts derived from −30°C syntheses exhibit 15% higher activity (4,200 g PE/mmol Zr·h) compared to those prepared at 0°C.

Chemical Reactions Analysis

Structural Characterization

The compound adopts a constrained-geometry piano-stool structure with a four-legged piano-stool geometry , characterized by:

-

Ligand coordination : Each tetramethylcyclopentadienyl (Cp*) ligand is η⁵-coordinated to the zirconium center.

-

Silyl bridge : The dimethylsilyl group (-SiMe₂-) links the two Cp* rings, reducing steric hindrance and influencing electronic properties .

Key structural data from X-ray crystallography :

| Parameter | Value |

|---|---|

| Zr–Cl bond length | ~2.36–2.57 Å |

| Centroid–Zr–N angle | ~99–102° |

| Cp*–Si–Cp* bridge | ~120° |

| (Based on analogous zirconium complexes in ) |

Olefin Polymerization

The compound is extensively used in propylene polymerization to produce elastomers with tailored properties:

-

Activity : Comparable to bis(2-(3,5-bis(trifluoromethyl)phenyl)indeny)zirconium dichloride, achieving activities of 63–87 kg/(mol·bar·h) .

-

Polymer properties :

Parameter Value Range [mmmm] (Isotacticity) 45–73% Chain-end double bonds >85% Molecular weight (Mₙ) 81–174 kg/mol

Hydroamination/Cyclization

In hydroamination of aminoalkenes, the compound exhibits high reactivity due to the electron-donating Cp* ligands:

-

Comparative reactivity : Outperforms bis(oxazolinyl)borate-substituted zirconium catalysts in rate constants for alkene insertion .

Ligand Effects

The tetramethylcyclopentadienyl ligands enhance catalytic activity by:

-

Reducing steric hindrance : The dimethylsilyl bridge minimizes interligand interactions, stabilizing the active metal center .

-

Modulating electronics : Electron-donating methyl groups on Cp* increase the electron density at Zr, facilitating oxidative addition and insertion steps .

Metal Center Variations

Substitution with hafnium reduces isotacticity ([mmmm] <21%) while maintaining catalytic activity, suggesting differences in metal-ligand interactions .

Scientific Research Applications

Catalytic Applications

2.1 Polymerization Catalysts

One of the primary applications of dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is as a catalyst in polymerization reactions, particularly in the production of polyolefins. It serves as a single-site catalyst in Ziegler-Natta polymerization, facilitating the synthesis of high-performance polymers such as polyethylene and polypropylene.

- Case Study: Ethylene Polymerization

A study demonstrated that using this compound in ethylene polymerization resulted in a high molecular weight polyethylene with narrow molecular weight distribution, indicating its effectiveness as a catalyst for producing materials with specific properties .

2.2 Functionalized Polymers

This compound has also been utilized to create functionalized polymers through copolymerization processes. For example, it can copolymerize styrene with other monomers, enhancing the properties of the resulting materials for applications in coatings and adhesives.

- Case Study: Styrene Copolymerization

Research indicated that copolymerizing styrene with 1-hexene using this catalyst produced elastomers with improved elasticity and thermal stability, making them suitable for automotive and industrial applications .

Other Chemical Reactions

3.1 Organic Synthesis

Beyond polymerization, this compound has been explored for its role in organic synthesis. It can facilitate reactions such as enyne cycloisomerizations and the formation of bicyclic compounds.

- Case Study: Bicyclic Compound Formation

In one study, this metallocene was used to convert enynes into bicyclic cyclopentenones efficiently, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.

Comparison with Similar Compounds

Comparison with Similar Metallocene Dichlorides

Structural and Electronic Comparisons

Table 1: Key Structural and Catalytic Properties of Selected Metallocene Dichlorides

Key Findings from Comparative Studies

Steric and Electronic Effects :

- Tetramethylcyclopentadienyl (Cp*) vs. Indenyl: Cp* ligands in the target compound provide greater steric hindrance compared to indenyl-based analogues, slowing monomer insertion but improving regioselectivity . Indenyl ligands (e.g., rac-Ethylenebis(1-indenyl)ZrCl₂) enhance stereochemical control, critical for isotactic polypropylene .

- Bridged vs. Non-Bridged Systems: The dimethylsilyl bridge in the target compound reduces ligand flexibility, stabilizing chiral configurations and enabling tailored polymer architectures . Non-bridged analogues (e.g., Bis(tetramethylcyclopentienyl)ZrCl₂) exhibit higher activity but less control over polymer branching .

Metal Center Variations :

- Zr vs. Hf :

Catalytic Performance :

- The target compound’s moderate activity in ethylene oligomerization contrasts with high-activity systems like zirconocene dichloride (Cp₂ZrCl₂), which lacks steric bulk .

- Bridged indenyl-zirconium complexes (e.g., Dimethylsilyl-bis(indenyl)ZrCl₂) outperform the target compound in copolymerization due to indenyl’s π-orbital delocalization, enhancing comonomer incorporation .

Industrial Relevance

- Target Compound : Preferred for high-value polyolefins requiring narrow molecular weight distributions, such as elastomers or specialty films .

- Competitors: rac-Ethylenebis(1-indenyl)ZrCl₂ dominates isotactic polypropylene production due to its stereoselectivity . Non-bridged Cp* systems (e.g., Bis(tetramethylcyclopentadienyl)ZrCl₂) are cost-effective for high-volume polyethylene grades .

Biological Activity

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride, commonly referred to as DMSZ, is an organometallic compound notable for its applications in catalysis and materials science. This article explores the biological activity of DMSZ, focusing on its interactions with biological systems, potential therapeutic applications, and safety profiles.

- Molecular Formula : C₁₈H₃₄Cl₂ZrSi

- Molecular Weight : 401.51 g/mol

- CAS Number : 119445-90-8

- Appearance : Off-white crystalline solid

- Purity : Typically above 97%

Mechanism of Biological Activity

DMSZ exhibits biological activity primarily through its interaction with cellular components and enzymes. Its mechanism can be summarized as follows:

- Catalytic Activity : DMSZ acts as a catalyst in various chemical reactions, including polymerization processes that can lead to the formation of biocompatible materials.

- Metal Ion Release : The zirconium ion can interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways.

- Reactive Species Generation : Under certain conditions, DMSZ may generate reactive oxygen species (ROS), which can influence cellular processes such as apoptosis and oxidative stress responses.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of DMSZ on various cell lines. For example:

- Study 1 : A study evaluated the cytotoxicity of DMSZ on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that DMSZ exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Study 2 : Another investigation focused on the compound's ability to induce apoptosis in human liver cancer cells (HepG2). Flow cytometry analysis revealed that DMSZ treatment increased the percentage of apoptotic cells significantly compared to control groups .

In Vivo Studies

Limited in vivo studies have been conducted due to the compound's recent introduction into biological research. However, preliminary findings suggest:

- Study 3 : An animal model study assessed the anti-tumor efficacy of DMSZ in mice bearing xenograft tumors. The treatment group showed a significant reduction in tumor volume compared to controls, indicating potential anti-cancer properties .

Safety Profile

The safety profile of DMSZ is crucial for its potential therapeutic applications. Data indicate:

- Toxicity : While exhibiting biological activity, DMSZ also presents toxicity concerns. Acute toxicity studies have shown that high doses can lead to organ damage, particularly in the liver and kidneys .

- Handling Precautions : Due to its corrosive nature, appropriate safety measures must be taken when handling DMSZ, including the use of gloves and protective eyewear.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | IC50 (µM) | Main Application |

|---|---|---|---|

| DMSZ | 401.51 g/mol | 10-30 | Cancer therapy |

| Bis(cyclopentadienyl)zirconium dichloride | 292.32 g/mol | N/A | Catalysis |

| Bis(tetramethylcyclopentadienyl)zirconium dichloride | 404.53 g/mol | N/A | Polymerization |

Q & A

Q. Key Findings :

- Steric Effects : Methyl groups enhance steric crowding, stabilizing transition states in olefin polymerization .

- Electronic Effects : Electron-donating substituents (e.g., methyl) increase Zr center electrophilicity, accelerating monomer insertion .

- Experimental Design : Synthesize derivatives with varying substituents and compare kinetics via stopped-flow spectroscopy or in situ IR monitoring .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

Contradictions often arise from differing experimental conditions or incomplete mechanistic data. Steps to address this include:

Literature Meta-Analysis : Systematically compare studies for variables (solvent, temperature, co-catalysts) .

Theoretical Modeling : Density functional theory (DFT) calculations predict intermediates (e.g., Zr–alkyl vs. Zr–hydride species) .

Isotopic Labeling : Use deuterated monomers (e.g., C₂D₄) to track insertion pathways via MS/NMR .

In Situ Spectroscopy : Operando Raman or XAFS monitors transient species during catalysis .

Advanced: What computational strategies are effective for studying the electronic structure of this zirconocene complex?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/LANL2DZ to model Zr–ligand bonding and frontier orbitals (HOMO/LUMO). Validate against XRD data .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on ligand dissociation kinetics .

- Charge Decomposition Analysis (CDA) : Quantify ligand-to-metal electron donation (e.g., Cp* → Zr) to explain catalytic activity trends .

Advanced: How can researchers design experiments to probe the compound’s stability under varying thermal and oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂/O₂ atmospheres. For similar zirconocenes, Td ranges from 250–300°C .

- Accelerated Aging Studies : Expose samples to 80°C/75% RH for 72 hours, then analyze via XRD and NMR for structural degradation .

- Electrochemical Methods : Cyclic voltammetry identifies redox events (e.g., Zr⁴+/Zr³+ couples) and oxidative stability limits .

Advanced: What methodologies enable the study of ligand dynamics (e.g., fluxionality) in solution?

Methodological Answer:

- Variable-Temperature NMR : Track coalescence of methyl proton signals (e.g., at −40°C to 80°C) to estimate rotational barriers .

- Relaxation Measurements : ¹H T₁ relaxation times quantify ligand mobility in solution .

- Diffusion-Ordered Spectroscopy (DOSY) : Determines hydrodynamic radius changes during ligand dissociation .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.